molecular formula C8H13N3O2 B2766030 Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate CAS No. 2225144-33-0

Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate

Cat. No. B2766030
M. Wt: 183.211
InChI Key: QBWVHRSCMOLVOH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C6H9N3O2 . It has a molecular weight of 155.16 . The IUPAC name for this compound is ethyl 2-amino-1H-imidazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate is 1S/C6H9N3O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-amino-5-ethyl-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-5-6(7(12)13-4-2)11-8(9)10-5/h3-4H2,1-2H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWVHRSCMOLVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate

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